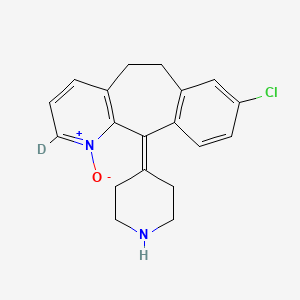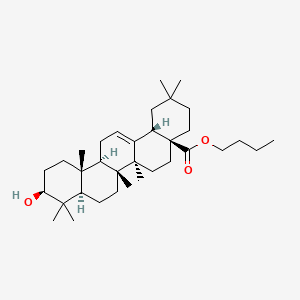
3-O-Methyl Carbidopa-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-Methyl Carbidopa-d5 is a deuterium-labeled version of Carbidopa, a medication commonly used to treat Parkinson’s disease. The addition of deuterium to the molecule provides a useful tool for researchers in understanding the metabolism and pharmacokinetics of the drug .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyl Carbidopa-d5 involves the incorporation of deuterium atoms into the Carbidopa molecule. This process typically requires the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.
Formation of this compound: The deuterated precursors are then reacted under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of precursors are deuterated.
Scale-Up Synthesis: The deuterated precursors are then synthesized into this compound using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-O-Methyl Carbidopa-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
3-O-Methyl Carbidopa-d5 has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: The deuterium labeling allows researchers to track the metabolism and pharmacokinetics of Carbidopa in biological systems.
Drug Development: It is used in the development of new drugs for Parkinson’s disease and other neurological disorders.
Biological Research: The compound is used to study the biological pathways and mechanisms involved in Parkinson’s disease.
Analytical Chemistry: It is used as a standard in mass spectrometry and other analytical techniques to quantify Carbidopa and its metabolites.
作用機序
3-O-Methyl Carbidopa-d5, like Carbidopa, inhibits the enzyme aromatic amino acid decarboxylase (DDC). This inhibition prevents the conversion of levodopa to dopamine outside the central nervous system, thereby increasing the availability of levodopa to the brain . The molecular targets and pathways involved include:
Aromatic Amino Acid Decarboxylase (DDC): The primary target of Carbidopa and its derivatives.
Dopaminergic Pathways: By increasing the availability of levodopa, the compound enhances dopaminergic signaling in the brain.
類似化合物との比較
Similar Compounds
Carbidopa: The parent compound, used in combination with levodopa for Parkinson’s disease.
3-O-Methyldopa: A metabolite of levodopa that competes with levodopa for transport across the blood-brain barrier.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used to prolong the effect of levodopa.
Tolcapone: Another COMT inhibitor with a similar function to entacapone.
Uniqueness
3-O-Methyl Carbidopa-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and drug development .
特性
CAS番号 |
1794810-91-5 |
|---|---|
分子式 |
C11H16N2O4 |
分子量 |
245.29 |
IUPAC名 |
3,3,3-trideuterio-2-[dideuterio-(4-hydroxy-3-methoxyphenyl)methyl]-2-hydrazinylpropanoic acid |
InChI |
InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)/i1D3,6D2 |
InChIキー |
CZEXQBQCMOVXGP-YRYIGFSMSA-N |
SMILES |
CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)NN |
同義語 |
α-Hydrazino-4-hydroxy-3-methoxy-α-methylbenzenepropanoic Acid-d5; α-Hydrazino-4-hydroxy-3-methoxy-α-methylhydrocinnamic Acid-d5; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









